molecular formula C40H36N2O5P2Si B12902794 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide

4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide

Cat. No.: B12902794
M. Wt: 714.8 g/mol
InChI Key: VBOCAVGVDSJPHD-UHFFFAOYSA-N
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Description

4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide is a complex organophosphorus compound It is characterized by the presence of diphenylphosphino groups, a trihydroxysilyl propyl chain, and a phenoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide typically involves multiple steps:

    Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the condensation of o-aminophenol with an appropriate aldehyde.

    Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Attachment of the Trihydroxysilyl Propyl Chain: This step involves the reaction of the phenoxazine derivative with a silylating agent under controlled conditions to introduce the trihydroxysilyl propyl chain.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide can undergo various types of chemical reactions:

    Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The silyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the silyl groups under mild conditions.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of amines.

    Substitution: Formation of silyl ethers, silyl amines, and silyl thioethers.

Scientific Research Applications

4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its silyl groups and phosphine functionality.

Mechanism of Action

The mechanism of action of 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide involves its interaction with molecular targets through its phosphine and silyl groups. The diphenylphosphino groups can coordinate with metal centers, facilitating catalytic processes. The trihydroxysilyl propyl chain can interact with various substrates, enhancing the compound’s reactivity and specificity. The phenoxazine core provides a stable scaffold, contributing to the compound’s overall stability and functionality.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(diphenylphosphino)dibenzofuran: Similar in structure but lacks the trihydroxysilyl propyl chain and carboxamide group.

    4,6-Bis(diphenylphosphino)phenoxazine: Similar core structure but lacks the silyl and carboxamide functionalities.

Uniqueness

4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide is unique due to the combination of its phosphine, silyl, and carboxamide functionalities. This combination provides a versatile platform for various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C40H36N2O5P2Si

Molecular Weight

714.8 g/mol

IUPAC Name

4,6-bis(diphenylphosphanyl)-N-(3-trihydroxysilylpropyl)phenoxazine-10-carboxamide

InChI

InChI=1S/C40H36N2O5P2Si/c43-40(41-28-15-29-50(44,45)46)42-34-24-13-26-36(48(30-16-5-1-6-17-30)31-18-7-2-8-19-31)38(34)47-39-35(42)25-14-27-37(39)49(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27,44-46H,15,28-29H2,(H,41,43)

InChI Key

VBOCAVGVDSJPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4C(=O)NCCC[Si](O)(O)O)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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